molecular formula C9H18N2O6S2 B4914095 3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine

3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine

Cat. No.: B4914095
M. Wt: 314.4 g/mol
InChI Key: HTVSDNWXVHSLHV-UHFFFAOYSA-N
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Description

3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the dioxino and pyrazine rings, followed by the introduction of the methyl and methylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides or thiols under appropriate conditions.

    Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the sulfonyl groups would produce sulfides or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, particularly if it can be shown to target specific molecular pathways.

    Industry: It may have applications in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine exerts its effects is not fully understood, but it likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine include other pyrazine derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer specific reactivity or biological activity that is not seen in other related compounds, making it a valuable subject of study in various fields.

Properties

IUPAC Name

3-methyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O6S2/c1-7-6-16-8-9(17-7)11(19(3,14)15)5-4-10(8)18(2,12)13/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVSDNWXVHSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2C(O1)N(CCN2S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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